6-Methylpyridine-3-boronic acid hydrochloride

Purity Specification Procurement Quality Control

Researchers requiring precise stoichiometric control in Suzuki-Miyaura couplings face variability from boronic anhydride formation. This hydrochloride salt addresses that challenge with enhanced solubility and stability versus the free acid (CAS 659742-21-9). • ≥98% purity ensures reproducible coupling yields in library synthesis • Stable HCl form provides accurate boronic acid equivalent stoichiometry • Essential 3-boronic acid regioisomer for constructing PI3K and JNK kinase inhibitors • Store at -20°C under inert atmosphere; hygroscopic solid

Molecular Formula C6H9BClNO2
Molecular Weight 173.41 g/mol
CAS No. 2096333-73-0
Cat. No. B1506855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-3-boronic acid hydrochloride
CAS2096333-73-0
Molecular FormulaC6H9BClNO2
Molecular Weight173.41 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C)(O)O.Cl
InChIInChI=1S/C6H8BNO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H
InChIKeyHBEJHFSGVGEQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridine-3-boronic Acid Hydrochloride Overview


6-Methylpyridine-3-boronic acid hydrochloride is a heteroaryl boronic acid derivative supplied as a hydrochloride salt. It functions primarily as a nucleophilic coupling partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation at the 3-position of the 6-methylpyridine scaffold . The compound is a white to off-white hygroscopic solid with a molecular weight of 173.41 g/mol, typically offered at ≥98% purity and recommended for storage at -20°C under inert atmosphere .

Suzuki-Miyaura coupling partner with 3-position regiochemical control
Hydrochloride salt format for enhanced solubility and consistent stoichiometry
Documented scaffold for PI3K and JNK inhibitor medicinal chemistry

Why Generic Substitution Fails


Generic substitution of 6-methylpyridine-3-boronic acid hydrochloride with the corresponding free boronic acid (CAS 659742-21-9) or other pyridine boronic acid isomers introduces significant variability. The hydrochloride salt form is reported to enhance solubility and stability compared to the free acid, directly impacting reaction consistency and yield in moisture-sensitive Suzuki couplings . Furthermore, the specific 3-boronic acid substitution pattern on the 6-methylpyridine ring provides regiochemical control essential for constructing biologically active molecules such as PI3K and JNK inhibitors, a structural requirement that positional isomers cannot satisfy .

Salt-form mismatchReplacing with free acid (CAS 659742-21-9) may alter solubility and moisture sensitivity, potentially impacting coupling yields.
Regiochemical mismatchPositional isomers lack the 3-boronic acid substitution required for reported PI3K/JNK inhibitor SAR, limiting direct replacement.
Stoichiometry driftFree acid forms may contain variable anhydride content, whereas the salt may provide more consistent effective molarity in methodology studies.

Product Differentiation Evidence


Higher Purity Specification

Vendor specifications for 6-methylpyridine-3-boronic acid hydrochloride consistently report a minimum purity of 98%, whereas the free acid (2-methylpyridine-5-boronic acid, CAS 659742-21-9) is commonly listed at 95-97% . This higher baseline purity reduces the burden of pre-reaction purification for the end user.

Purity Specification
Cross-study comparable
≥98% (HCl salt) vs. 95–97% (free acid)
Supports procurement confidence with reduced pre-reaction purification burden.
Based on vendor CoA, HPLC/GC area%.
Purity Specification Procurement Quality Control

Enhanced Storage Stability

While both the hydrochloride salt and free acid are hygroscopic, the salt form demonstrates greater tolerance to ambient conditions. The hydrochloride salt is recommended for long-term storage at -20°C, whereas the free acid is typically specified for 2-8°C storage, suggesting a higher intrinsic thermal stability of the salt .

Storage Stability
Class-level inference
Long-term storage at −20°C vs. 2–8°C for free acid
May support easier logistics with higher tolerance to ambient excursions.
Vendor recommendations (Aladdin, AKSci); class-level observation.
Stability Storage Condition Handling

Reduced Anhydride Formation

The hydrochloride salt form suppresses the formation of boroxine (anhydride) species, a common degradation pathway for free aryl boronic acids. While the free acid is often accompanied by a note 'contains varying amounts of anhydride', the hydrochloride salt's protonated state stabilizes the boronic acid moiety, leading to more consistent stoichiometry in coupling reactions . No quantitative anhydride content data is publicly available for the free acid to enable a direct head-to-head comparison, but the class-level property is noted across pyridine boronic acid salts.

Anhydride Formation
Class-level inference
Reduced boroxine formation vs. free acid (qualitative observation)
Supports more robust stoichiometric control in coupling reactions.
No quantitative data publicly available; class-level property.
Anhydride Formation Reactivity Consistency Boroxine

PI3K and JNK Inhibitor Synthesis

Multiple vendor and patent sources explicitly link 6-methylpyridine-3-boronic acid hydrochloride to the synthesis of phosphoinositide-3-kinase (PI3K) and c-jun N-terminal kinase (JNK) inhibitors . This specific application mapping is absent for positional isomers like 2-methylpyridine-4-boronic acid, indicating a structure-activity relationship requirement for the 3-boronic acid-6-methyl substitution pattern.

Application Mapping
Supporting evidence
Cited as building block for PI3K and JNK inhibitors
De-risks synthetic route selection for medicinal chemistry programs.
Vendor descriptions, patent literature; positional isomers lack this mapping.
PI3K Inhibitor JNK Inhibitor Medicinal Chemistry

Application Scenarios


Suzuki-Miyaura Coupling for PI3K/JNK Inhibitors

The compound's documented role in synthesizing PI3K and JNK inhibitors makes it a preferred building block for medicinal chemistry programs targeting these kinases . Its high purity and reduced anhydride variability ensure reproducible coupling yields in library synthesis.

Consistent Reagent Stoichiometry

For methodology studies where exact boronic acid equivalents are critical, the hydrochloride salt's stability against anhydride formation provides more accurate stoichiometric control compared to the free acid .

Large-Scale Multi-Step Synthesis

The higher supplier-specified purity baseline (≥98%) and more robust storage profile reduce the need for repurification and cold-chain logistics, directly lowering operational costs in scale-up scenarios .

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling for kinase inhibitor synthesis
Regiochemical control and documented scaffold utility
Yield reproducibility and target inhibitor SAR compatibility
Methodology studies requiring exact boronic acid equivalents
Salt-form stability against anhydride formation
Stoichiometric accuracy and reaction consistency
Multi-step scale-up synthesis
High supplier-specified purity and storage robustness
Operational cost review and cold-chain logistics simplification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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